Phosphoaminophosphonic acid-adenylate ester

描述

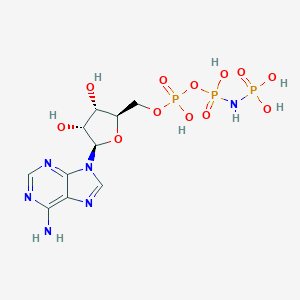

磷酰胺膦酸腺苷酯是一种化学化合物,作为三磷酸腺苷(ATP)的类似物。在该化合物中,连接β磷酸和γ磷酸的氧原子被氮原子取代。 这种修饰使其成为可溶性和膜结合的线粒体ATP酶以及氧化磷酸化ATP依赖性反应的有效竞争性抑制剂 .

准备方法

磷酰胺膦酸腺苷酯的合成涉及5’-腺苷酸与亚磷酰胺酸的反应。反应条件通常需要受控环境以确保酯键的正确形成。 工业生产方法可能涉及使用自动化反应器进行大规模合成,以保持一致性和纯度 .

化学反应分析

磷酰胺膦酸腺苷酯经历多种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。

还原: 还原反应可以将酯转化为其还原形式,这可能具有不同的生物活性。

取代: 酯可以进行取代反应,其中其官能团之一被另一基团取代,从而改变其化学性质。

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及各种催化剂以促进取代反应。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Applications in Scientific Research

Phosphoaminophosphonic acid-adenylate ester has diverse applications across multiple fields of research:

Biochemical Studies

- ATP Analogs : AMP-PNP is widely used as a model compound to study ATP analogs and their interactions with enzymes, particularly in understanding the mechanisms of ATP hydrolysis and energy transfer within cells .

- Enzyme Inhibition : It acts as a competitive inhibitor for soluble and membrane-bound mitochondrial ATPase, providing insights into mitochondrial function and energy metabolism .

Cellular Metabolism Research

- Mitochondrial Function : The compound's ability to inhibit mitochondrial ATPase aids researchers in exploring cellular energy metabolism and the role of mitochondria in various physiological processes .

- Metabolic Regulation : Studies have shown that AMP-PNP can significantly alter energy metabolism within cells, making it crucial for research into metabolic diseases and conditions related to energy dysregulation .

Pharmaceutical Applications

- Therapeutic Potential : Due to its inhibitory effects on ATP-dependent processes, AMP-PNP is being investigated for potential therapeutic applications in diseases linked to energy metabolism, including cancer and neurodegenerative disorders.

- Drug Development : The compound is also utilized in drug discovery processes, particularly in screening for new inhibitors that target ATP-dependent enzymes .

Industrial Uses

- Biochemical Assays : AMP-PNP serves as a reference standard in analytical chemistry and is used in the development of biochemical assays for various applications.

Case Study 1: Inhibition of Mitochondrial ATPase

In a study examining the effects of AMP-PNP on mitochondrial function, researchers demonstrated that the compound effectively inhibited mitochondrial ATPase activity. This inhibition led to decreased ATP production and altered metabolic pathways within cells, providing insights into potential therapeutic targets for metabolic disorders.

Case Study 2: Drug Discovery Applications

AMP-PNP has been utilized in high-throughput screening assays to identify new inhibitors targeting various kinases involved in cancer progression. The compound's ability to mimic ATP while remaining non-hydrolysable allows for more stable interactions during screening processes.

作用机制

磷酰胺膦酸腺苷酯的作用机制涉及其与线粒体ATP酶的相互作用。通过用氮原子取代氧原子,该化合物抑制酶的活性,阻止ATP水解。这种抑制影响氧化磷酸化的ATP依赖性反应,导致细胞能量代谢发生改变。 分子靶标包括参与ATP合成和利用的各种激酶和酶 .

相似化合物的比较

磷酰胺膦酸腺苷酯由于其氮取代而独一无二,这使其与其他ATP类似物有所区别。类似的化合物包括:

磷酰胺膦酸鸟苷酯: 一种具有类似抑制特性的三磷酸鸟苷(GTP)类似物.

腺苷-5’-磷酸硫酸盐: 另一种用于生化研究的ATP类似物.

腺苷-5’-二磷酸盐: 一种参与能量代谢的天然存在的ATP衍生物.

这些化合物在结构上具有相似性,但在它们对酶的特定相互作用和抑制作用方面有所不同。

生物活性

Phosphoaminophosphonic acid-adenylate ester (AMP-PNP) is a synthetic analog of adenosine triphosphate (ATP), notable for its unique structural modification where the oxygen atom bridging the beta and gamma phosphates is replaced by a nitrogen atom. This modification significantly enhances its biological activity, particularly as a competitive inhibitor of mitochondrial ATPase and ATP-dependent reactions involved in oxidative phosphorylation. This article explores the compound's biological activity through various research findings, case studies, and detailed analyses.

Chemical Structure :

- Molecular Formula: C₁₀H₁₇N₆O₁₂P₃

- Molecular Weight: Approximately 506.20 g/mol

AMP-PNP's structural alteration allows it to effectively inhibit mitochondrial ATPase, disrupting ATP hydrolysis crucial for cellular energy metabolism. This inhibition affects various ATP-dependent processes, leading to significant alterations in cellular energy dynamics and metabolic regulation.

Mechanism of Action :

- AMP-PNP binds to the active site of mitochondrial ATPase, preventing ATP hydrolysis.

- It also inhibits other enzymes involved in ATP-dependent processes, impacting overall cellular metabolism .

Inhibition of Mitochondrial ATPase

AMP-PNP has been extensively studied for its role in inhibiting mitochondrial ATPase, which is integral to ATP synthesis in mitochondria. Inhibition of this enzyme leads to reduced ATP levels, impacting various metabolic pathways. Research indicates that AMP-PNP can serve as a valuable tool for studying mitochondrial function and energy regulation within cells .

Case Studies

-

Mitochondrial Dysfunction :

- A study examined the effects of AMP-PNP on mitochondrial function in various cell lines. Results demonstrated that treatment with AMP-PNP resulted in decreased ATP levels and altered metabolic profiles, suggesting its utility in studying mitochondrial dysfunction related to diseases such as diabetes and neurodegenerative disorders.

-

Cancer Research :

- Research has shown that AMP-PNP can affect cancer cell metabolism by inhibiting ATP-dependent processes critical for tumor growth and survival. For instance, it was observed that AMP-PNP treatment led to reduced proliferation rates in breast cancer cell lines by disrupting energy metabolism pathways .

- Neurobiology :

Comparative Analysis with Other Compounds

AMP-PNP is part of a broader class of ATP analogs that exhibit varying degrees of inhibitory activity on different enzymes. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phosphoaminophosphonic acid-guanylate ester | Analog of guanosine triphosphate (GTP) | Inhibitory effects on GTP-dependent processes |

| Adenosine-5'-phosphosulfate | Involved in sulfate metabolism | Functions mainly in sulfur transfer reactions |

| Adenosine-5'-diphosphate (ADP) | Naturally occurring ATP derivative | Plays a role in energy transfer and metabolism |

Future Directions in Research

Research into AMP-PNP continues to expand, particularly regarding its potential therapeutic applications. Ongoing studies are investigating:

- Its role as a therapeutic agent in metabolic disorders.

- Mechanistic insights into its interactions with various kinases and other metabolic enzymes.

- Potential applications in drug development targeting diseases characterized by dysfunctional energy metabolism.

属性

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKSNHVPLWYQGJ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N6O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180289 | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-73-1, 114661-04-0 | |

| Record name | 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25612-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formycin A 5'-(betagamma-imido)triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylyl imidodiphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。